

A Technical Guide to 4-(Phenylethynyl)aniline: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(phenylethynyl)aniline

Cat. No.: B184157

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylethynyl)aniline is an aromatic organic compound that has garnered significant interest in medicinal chemistry and materials science. Its rigid, linear structure, arising from the phenylethynyl group, combined with the reactive amino functionality of the aniline moiety, makes it a versatile building block for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and purification, and an exploration of its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors.

Core Physical and Chemical Properties

The fundamental properties of **4-(phenylethynyl)aniline** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
Molecular Formula	$C_{14}H_{11}N$	[1]
Molar Mass	193.24 g/mol	[2]
Appearance	Yellow to orange-yellow solid	[1]
Melting Point	126-128 °C	
Boiling Point	Not readily available	
Density	1.13 g/cm ³	
Solubility	Soluble in organic solvents such as benzene and dichloromethane; low solubility in water. [1]	
CAS Number	1849-25-8	[2]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **4-(phenylethynyl)aniline**. The following tables summarize key spectral data.

¹H and ¹³C NMR Spectroscopy

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H NMR (CDCl_3)	7.53	d	6.8	2H, Ar-H
7.42-7.30	m	5H, Ar-H		
6.67	d	8.5		2H, Ar-H
3.84	s	2H, -NH ₂		
^{13}C NMR (CDCl_3)	146.6	C-NH ₂		
133.0	Ar-C			
131.4	Ar-C			
128.3	Ar-CH			
127.7	Ar-CH			
123.9	Ar-C			
114.8	Ar-CH			
112.7	Ar-C			
90.1	C≡C			
87.3	C≡C			

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Assignment
3459, 3367	N-H stretching (amine)
3065	C-H stretching (aromatic)
2206	C≡C stretching (alkyne)
1606, 1494	C=C stretching (aromatic)

Mass Spectrometry

m/z	Assignment
193.0891	$[M]^+$ (Calculated for $C_{14}H_{11}N$)

Experimental Protocols

Synthesis of 4-(Phenylethynyl)aniline via Sonogashira Coupling

The most common and efficient method for the synthesis of **4-(phenylethynyl)aniline** is the Sonogashira cross-coupling reaction. This protocol details a general procedure.

Materials:

- 4-Iodoaniline
- Phenylacetylene
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - $Pd(PPh_3)_4$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N) or another suitable base
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: A flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet is charged with 4-iodoaniline (1.0 eq), $Pd(PPh_3)_4$ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

- **Inert Atmosphere:** The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
- **Solvent and Reagents Addition:** Anhydrous solvent (e.g., THF) and triethylamine (2.0-3.0 eq) are added via syringe. The mixture is stirred until all solids are dissolved.
- **Alkyne Addition:** Phenylacetylene (1.1-1.5 eq) is then added dropwise to the reaction mixture at room temperature.
- **Reaction:** The reaction mixture is heated to a temperature between 50-70 °C and stirred for 4-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.

Purification Protocol

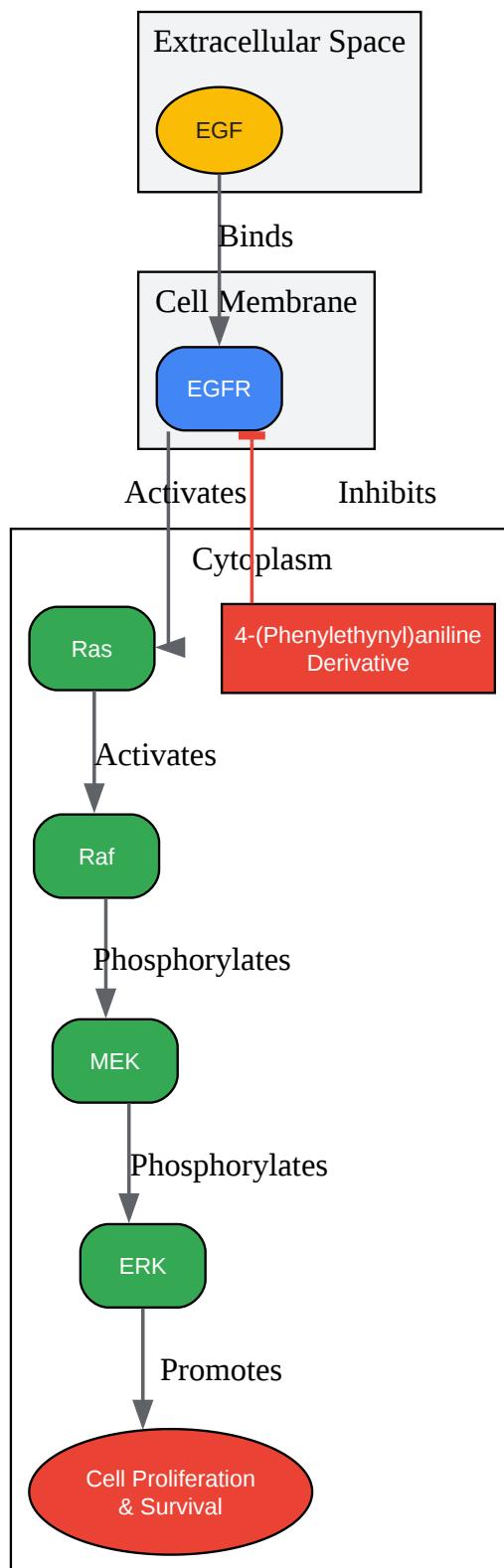
The crude product is typically purified by flash column chromatography on silica gel.

Procedure:

- **Column Preparation:** A silica gel column is prepared using a suitable eluent system, typically a mixture of hexane and ethyl acetate. The polarity of the eluent can be adjusted based on TLC analysis.
- **Sample Loading:** The crude product is dissolved in a minimal amount of dichloromethane or the eluent and loaded onto the column.
- **Elution:** The column is eluted with the chosen solvent system, and fractions are collected.
- **Analysis:** The collected fractions are analyzed by TLC to identify those containing the pure product.

- Concentration: The fractions containing the pure **4-(phenylethynyl)aniline** are combined and the solvent is removed under reduced pressure to yield the purified product as a solid.
- Recrystallization (Optional): For obtaining highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed.

Applications in Drug Development

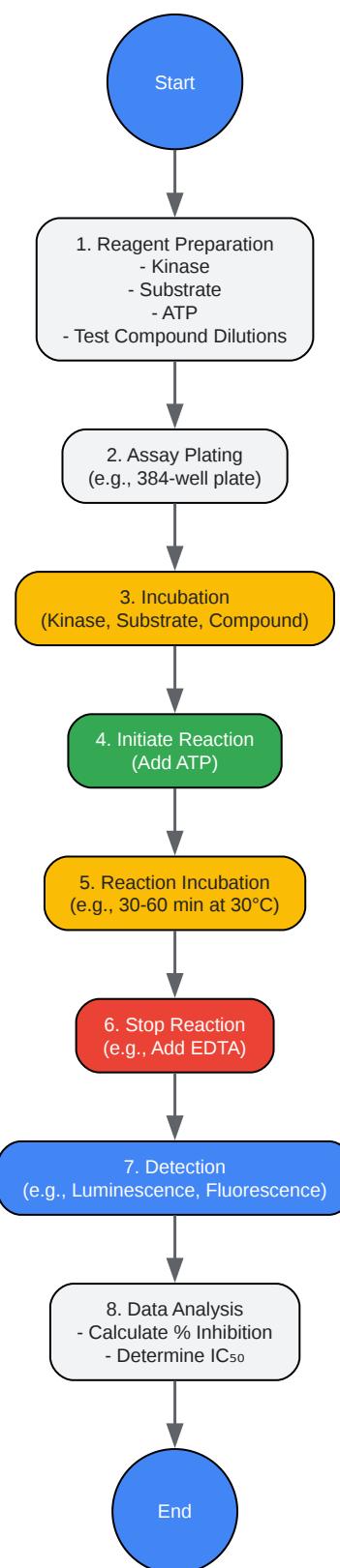

The **4-(phenylethynyl)aniline** scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its derivatives have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Role as a Kinase Inhibitor Scaffold

The aniline moiety can act as a hydrogen bond donor and acceptor, interacting with the hinge region of the ATP-binding pocket of kinases. The phenylethynyl group can extend into hydrophobic pockets within the enzyme, contributing to binding affinity and selectivity. Modifications at the amino group or on the phenyl rings can be systematically performed to optimize the pharmacological properties of these inhibitors.

Hypothetical Signaling Pathway Inhibition

While direct evidence for **4-(phenylethynyl)aniline** itself is limited, based on the activity of structurally similar aniline derivatives, it is plausible that its derivatives could function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.^[2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, survival, and differentiation.^[3] Dysregulation of the EGFR/MAPK pathway is a hallmark of many cancers.



[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the EGFR/MAPK signaling pathway by a **4-(phenylethynyl)aniline** derivative.

Experimental Workflow for Kinase Inhibition Assay

To evaluate the potential of **4-(phenylethynyl)aniline** derivatives as kinase inhibitors, a standard *in vitro* kinase inhibition assay is performed. The following diagram illustrates a typical workflow.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Safety and Handling

4-(Phenylethynyl)aniline should be handled with appropriate safety precautions. It may cause irritation to the eyes, skin, and respiratory system.^[1] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(Phenylethynyl)aniline is a valuable and versatile chemical entity with significant potential in the development of new therapeutic agents and advanced materials. Its straightforward synthesis and the tunability of its structure make it an attractive scaffold for further exploration. The information provided in this technical guide serves as a foundational resource for researchers and scientists working with this compound, aiming to facilitate its application in innovative research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK Pathway Inhibitors in Thyroid Cancer: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 4-(Phenylethynyl)aniline: Properties, Synthesis, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184157#physical-and-chemical-properties-of-4-phenylethynyl-aniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com